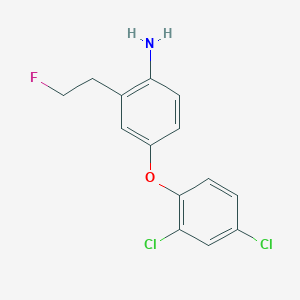
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline is an organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group (a benzene ring attached to an amino group) and various substituents that can significantly alter their chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline typically involves the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups, forming 2,4-dichloroaniline.
Substitution: The aniline derivative undergoes a substitution reaction with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluoroethyl group can enhance binding affinity and specificity, while the dichlorophenoxy group may influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,4-Dichlorophenoxy)aniline: Lacks the fluoroethyl group, which may result in different reactivity and applications.
2-(2-Fluoroethyl)aniline: Lacks the dichlorophenoxy group, potentially altering its chemical properties and uses.
4-Chloro-2-(2-fluoroethyl)aniline: Contains fewer chlorine atoms, which may affect its stability and reactivity.
Uniqueness
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline is unique due to the presence of both dichlorophenoxy and fluoroethyl groups. This combination can impart distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65063-43-6 |
|---|---|
Fórmula molecular |
C14H12Cl2FNO |
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-2-(2-fluoroethyl)aniline |
InChI |
InChI=1S/C14H12Cl2FNO/c15-10-1-4-14(12(16)8-10)19-11-2-3-13(18)9(7-11)5-6-17/h1-4,7-8H,5-6,18H2 |
Clave InChI |
JAEWEPBYKNYWDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)CCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
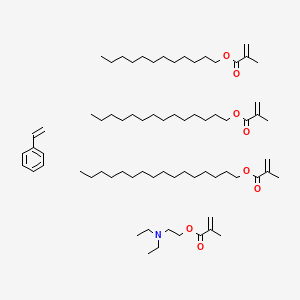
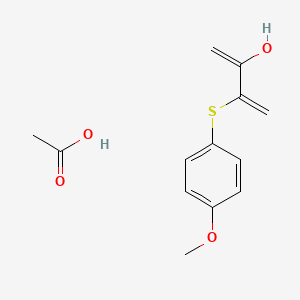



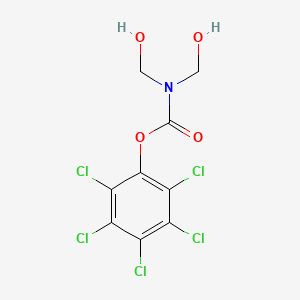


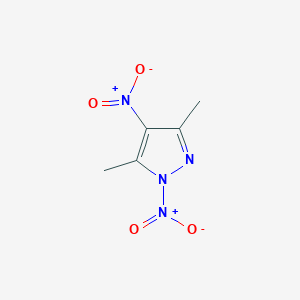
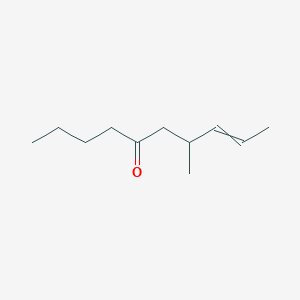
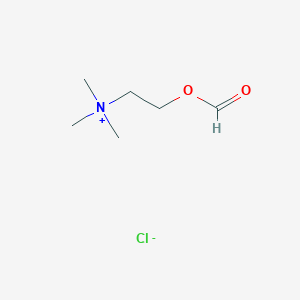
![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
